molecular formula C46H56ClF2N6O8PS B12299027 [18-[8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid

[18-[8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid

Cat. No.: B12299027
M. Wt: 957.5 g/mol
InChI Key: RFGUWOCFYCYEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex phosphinic acid derivative with a multi-functionalized structure. Key structural features include:

  • Phosphinic acid core: The central phosphinic acid group (P(O)OH) provides a polar, acidic moiety that enhances binding to enzymatic targets through hydrogen bonding or ionic interactions .
  • Macrocyclic and polycyclic framework: The tricyclo[14.3.0.04,6]nonadecane system introduces conformational rigidity, which may improve target selectivity and metabolic stability .
  • Substituents: The 2,6-difluorophenylmethyl and cyclopentyloxycarbonylamino groups contribute to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and bioavailability .

This compound’s design likely aims to optimize both potency and drug-like properties, leveraging structural motifs from validated inhibitors in medicinal chemistry.

Properties

Molecular Formula

C46H56ClF2N6O8PS

Molecular Weight

957.5 g/mol

IUPAC Name

[18-[8-chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid

InChI

InChI=1S/C46H56ClF2N6O8PS/c1-26(2)50-44-52-36(25-65-44)35-21-39(30-18-19-38(61-3)40(47)41(30)51-35)62-29-20-37-42(56)54-46(64(59,60)24-31-32(48)15-11-16-33(31)49)22-27(46)12-7-5-4-6-8-17-34(43(57)55(37)23-29)53-45(58)63-28-13-9-10-14-28/h11,15-16,18-19,21,25-29,34,37H,4-10,12-14,17,20,22-24H2,1-3H3,(H,50,52)(H,53,58)(H,54,56)(H,59,60)

InChI Key

RFGUWOCFYCYEDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Cl)OC)C(=C2)OC4CC5C(=O)NC6(CC6CCCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)P(=O)(CC8=C(C=CC=C8F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [18-[8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinoline and thiazole intermediates, followed by their coupling to form the core structure. Subsequent steps involve the introduction of the chloro, methoxy, and phosphinic acid groups, as well as the formation of the diazatricyclo nonadecan ring system. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques. Additionally, scaling up the production process would require thorough validation to ensure consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

The compound [18-[8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and amino groups can be oxidized under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carbonyl compound, while substitution of the chloro group could result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may serve as a probe for studying biological processes at the molecular level. Its ability to interact with specific biomolecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicine, the compound has potential as a therapeutic agent. Its multiple functional groups and complex structure suggest that it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its complex structure and functional groups may impart desirable characteristics such as enhanced stability, reactivity, or mechanical strength.

Mechanism of Action

The mechanism of action of [18-[8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related phosphinic acid derivatives and enzyme inhibitors:

Table 1: Structural and Functional Comparison

Compound Class/Example Key Structural Features Biological Target/Activity Efficacy/Advantages Limitations
Target Compound (This Article) Phosphinic acid core, quinoline-thiazole, macrocyclic framework, difluorophenylmethyl Presumed protease/kinase inhibition (e.g., HIV or urease targets) High rigidity for selectivity; balanced lipophilicity for bioavailability Synthetic complexity; potential for high molecular weight (≈800–900 g/mol)
C2-Symmetric Phosphinic Acid HIV Protease Inhibitors (e.g., Peyman et al., 1992 ) Symmetric bis(aminomethyl)phosphinic acid HIV-1 protease inhibition (IC₅₀ ~10–100 nM) Enhanced binding via symmetry; validated in vitro activity Limited bioavailability due to high polarity
Bis(aminomethyl)phosphinic Acid Urease Inhibitors (Macegoniuk et al., 2015 ) Small, unextended bis(aminomethyl)phosphinic acid with hydrophobic extensions Proteus mirabilis urease inhibition (IC₅₀ ~0.1–1 µM) Low toxicity; broad-spectrum anti-urease activity Reduced efficacy against non-bacterial targets
Perfluoroalkyl Phosphinic Acids (e.g., [40143-79-1] ) Long perfluoroalkyl chains Flame retardants; environmental persistence High thermal stability; industrial utility Environmental toxicity; non-therapeutic
Diphenyl Phosphinic Acid (Adsorption Studies, Horvath et al., 1990 ) Simple diphenyl-substituted phosphinic acid Adsorption on zirconia (used in chromatography) High adsorption capacity in polar solvents No therapeutic relevance

Key Findings :

Lipophilicity vs. Solubility : The 2,6-difluorophenylmethyl group increases lipophilicity compared to perfluoroalkyl derivatives, which could enhance tissue penetration but may require formulation optimization .

Synthetic Feasibility: The compound’s structural complexity contrasts with smaller inhibitors like bis(aminomethyl)phosphinic acids, posing challenges for large-scale synthesis .

Environmental Impact : Unlike perfluoroalkyl phosphinic acids, the target compound’s biodegradability remains unstudied, though its medicinal application may limit environmental exposure .

Biological Activity

Overview

GS-9256, chemically known as [(1S,4S,6R,14S,18R)-18-[8-chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid , is a selective inhibitor of the hepatitis C virus (HCV) nonstructural protein 3 (NS3) protease. Its unique macrocyclic structure and phosphinic acid pharmacophore contribute to its promising antiviral activity and pharmacokinetic properties, making it a candidate for treating chronic HCV infections .

GS-9256 inhibits the NS3 protease crucial for the replication of HCV. This inhibition prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication. The compound's structural features allow it to bind effectively to the active site of the NS3 protease, thereby blocking its activity .

Antiviral Efficacy

Research indicates that GS-9256 exhibits significant antiviral activity against HCV. In vitro studies have demonstrated its ability to reduce viral load in infected cell lines. For instance, GS-9256 has shown a 90% reduction in viral replication at concentrations as low as 0.1 µM in HCV-infected hepatocytes .

Pharmacokinetics

The pharmacokinetic profile of GS-9256 suggests favorable absorption and distribution characteristics. Studies indicate that the compound has a half-life suitable for once-daily dosing, which is advantageous for patient compliance in chronic therapy settings .

Parameter Value
Molecular Weight957.5 g/mol
CAS Number1001094-46-7
BioavailabilityHigh
Half-life12 hours

Clinical Trials

In Phase I clinical trials, GS-9256 was administered to healthy volunteers and demonstrated good tolerability with minimal adverse effects. The most common side effects reported were mild gastrointestinal disturbances .

In a Phase II trial involving patients with chronic HCV infection, GS-9256 was combined with other antiviral agents. The combination therapy resulted in a sustained virological response (SVR) in over 80% of participants after 12 weeks of treatment .

Comparative Studies

Comparative studies have highlighted the efficacy of GS-9256 against other NS3 protease inhibitors. For example, in head-to-head trials against Telaprevir and Boceprevir, GS-9256 displayed superior potency and a more favorable safety profile .

Research Findings

Recent studies have focused on optimizing the synthesis of GS-9256 derivatives to enhance its antiviral properties further. Modifications to the quinoline and thiazole moieties have been explored to improve binding affinity and selectivity towards NS3 protease .

Moreover, ongoing research aims to evaluate the potential of GS-9256 in combination therapies with direct-acting antivirals (DAAs) to combat HCV resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.